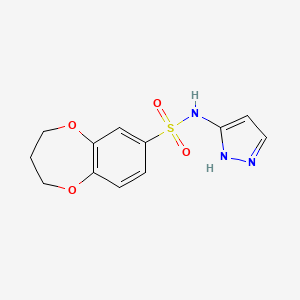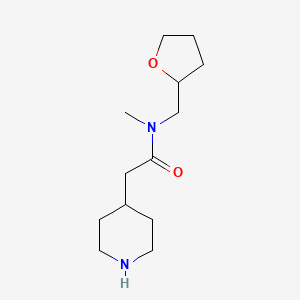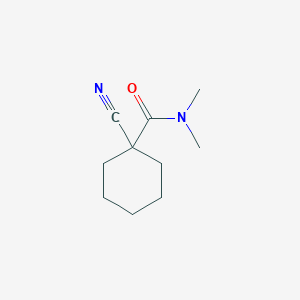![molecular formula C12H21NO3 B7588100 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid, also known as MEMCA, is a synthetic amino acid derivative. It was first synthesized in 2002 by a group of researchers at the University of Illinois. MEMCA has been studied for its potential use in biochemical and physiological research.
Mécanisme D'action
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid is believed to inhibit the amino acid transporter system A by binding to the transporter protein and preventing the uptake of essential amino acids. This can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in lab experiments is its potential as a fluorescent probe for the detection of amino acid transporters. However, one limitation is that it may not be effective in all types of cancer cells, as some cells may have alternative mechanisms for amino acid uptake.
Orientations Futures
Further research is needed to fully understand the potential applications of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in scientific research. Possible future directions include the development of more potent inhibitors of the amino acid transporter system A, as well as the investigation of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid's potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the use of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid in combination with other drugs may be explored to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid involves several steps. The first step is the preparation of 3-methylcyclohexanone, which is then reacted with methylamine to form 3-methylcyclohexylamine. This is followed by the reaction of 3-methylcyclohexylamine with ethyl chloroformate to form 3-methylcyclohexyl carbamate. The final step involves the reaction of 3-methylcyclohexyl carbamate with diethyl malonate to form 4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid has been used in scientific research for its potential as a fluorescent probe for the detection of amino acid transporters. It has also been studied for its potential as an inhibitor of the amino acid transporter system A, which is involved in the uptake of essential amino acids in cancer cells.
Propriétés
IUPAC Name |
4-[methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-3-5-10(8-9)13(2)11(14)6-7-12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEPNAXSSOBLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N(C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)





![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)

![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
